1-苄基-4-(5,6-二甲氧基-1-氧代茚满-2-基)亚甲基-1,2,3,4-四氢吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

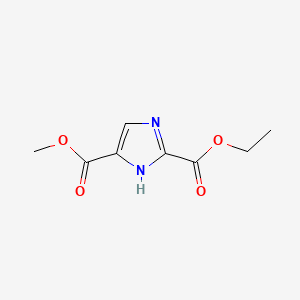

This compound is one of the impurities of Donepezil . Donepezil is a highly specific reversible acetylcholinesterase (AChE) inhibitor, which is used to treat moderate to severe Alzheimer’s disease .

Synthesis Analysis

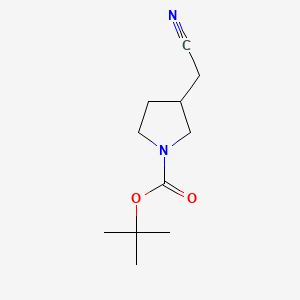

The synthesis of this compound involves treating 5,6-dimethoxy-l-indanone with a novel compound 1,2,3,6-tetrahydropyridine derivative in the presence of a base and solvent. This affords an intermediate 1-benzyl-4-(5,6-dimethoxy-l-indanon-2yl)methyl-1,2,3,6-trahydropyridine. The intermediate is then reduced using a reducing agent in the presence of a solvent and optionally in the presence of a phase transfer catalyst to produce 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine .Molecular Structure Analysis

The molecular formula of this compound is C24H25NO3 . The molecular weight is 375.46 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 375.46 . More detailed properties such as melting point, boiling point, and density are not available in the retrieved data.科学研究应用

乙酰胆碱酯酶抑制

该化合物被发现是乙酰胆碱酯酶 (AChE) 最有效的抑制剂之一,乙酰胆碱酯酶是一种分解乙酰胆碱的酶,乙酰胆碱是大脑中一种关键的神经递质 . 它对 AChE 的选择性亲和力比对丁酰胆碱酯酶高 1250 倍 . 这使其成为治疗阿尔茨海默病等疾病的潜在候选药物,因为在这些疾病中乙酰胆碱会缺乏。

阿尔茨海默病治疗

该化合物是多奈哌齐的一种杂质 , 一种用于治疗中度至重度阿尔茨海默病的药物。 多奈哌齐是一种高度特异性的可逆乙酰胆碱酯酶 (AChE) 抑制剂 . 通过抑制 AChE,该化合物可以潜在地提高大脑中乙酰胆碱的浓度,从而改善阿尔茨海默病患者的认知功能。

神经退行性疾病管理

多奈哌齐是该化合物作为杂质存在的药物,是用于管理神经退行性疾病的第一个突破性药物 . 因此,该化合物可能在其他神经退行性疾病的管理中也有应用前景。

药物设计的多功能性

该化合物的结构证明了多奈哌齐在药物设计中的多功能性 . 关于类似物和杂合物的讨论,包括那些含有硫辛酸和阿魏酸的类似物,突出了该化合物在开发治疗神经退行性疾病的新治疗剂方面的潜力 .

合成策略和构效关系

该化合物是一系列抗 AChE 抑制剂的一部分,其合成和构效关系 (SAR) 已经过研究 . 这些研究为药物化学家提供了宝贵的见解,指导了针对神经退行性疾病管理的有效化合物的开发 .

癌细胞和正常细胞之间的选择性

作用机制

Target of Action

The primary target of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This results in an increase in the concentration of acetylcholine at synapses, enhancing the transmission of nerve impulses .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects the cholinergic pathway . This pathway is involved in numerous physiological functions, including muscle contraction, heart rate, and memory processing. By enhancing cholinergic transmission, this compound can potentially improve cognitive function .

Pharmacokinetics

Given its structural similarity to donepezil, a well-known ache inhibitor, it is likely to have similar adme properties .

Result of Action

By inhibiting AChE and enhancing cholinergic transmission, this compound can potentially improve cognitive function. This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to bind to AChE. Additionally, the presence of other drugs or substances that also bind to AChE can affect the compound’s efficacy .

属性

IUPAC Name |

2-[(E)-(1-benzyl-2,3-dihydropyridin-4-ylidene)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-8,10,12,14-15,20H,9,11,13,16H2,1-2H3/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYFEKPOEKQALJ-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)C=C3CCN(C=C3)CC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)/C=C/3\CCN(C=C3)CC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)

![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)

![(1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide](/img/structure/B587338.png)

![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)